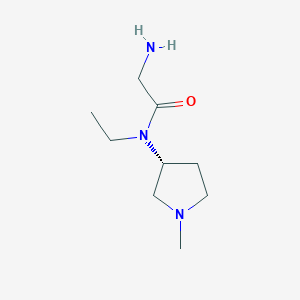

2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

CAS No.:

Cat. No.: VC13536601

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19N3O |

|---|---|

| Molecular Weight | 185.27 g/mol |

| IUPAC Name | 2-amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide |

| Standard InChI | InChI=1S/C9H19N3O/c1-3-12(9(13)6-10)8-4-5-11(2)7-8/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |

| Standard InChI Key | UTKCPKLCCMCIQG-MRVPVSSYSA-N |

| Isomeric SMILES | CCN([C@@H]1CCN(C1)C)C(=O)CN |

| SMILES | CCN(C1CCN(C1)C)C(=O)CN |

| Canonical SMILES | CCN(C1CCN(C1)C)C(=O)CN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure comprises three key components:

-

A pyrrolidine ring (five-membered nitrogen-containing heterocycle) with a methyl group at the 1-position in the (R)-configuration.

-

An ethyl group (-CH₂CH₃) attached to the acetamide nitrogen.

-

An α-amino group (-NH₂) on the carbon adjacent to the carbonyl group.

The stereochemistry at the 1-position of the pyrrolidine ring is critical for biological interactions, as the (R)-configuration influences binding affinity to neuronal receptors .

IUPAC Nomenclature and Identifiers

-

IUPAC Name: 2-Amino-N-ethyl-N-[(3R)-1-methylpyrrolidin-3-yl]acetamide

-

SMILES: CC(=O)N(CC)C1CN(C)CC1N

Table 1: Molecular Data of 2-Amino-N-ethyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉N₃O |

| Molecular Weight | 185.27 g/mol |

| Hydrogen Bond Donors | 2 (NH₂ and NH) |

| Hydrogen Bond Acceptors | 3 (2×N, 1×O) |

| Rotatable Bond Count | 4 |

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Pyrrolidine Functionalization: (R)-1-methylpyrrolidin-3-amine is prepared via stereoselective alkylation of pyrrolidine-3-carboxylic acid, followed by reduction.

-

Acetamide Coupling: The amine reacts with ethyl chloroacetate in the presence of a coupling agent (e.g., DCC) to form the acetamide backbone.

-

Amino Group Introduction: The α-position of the acetamide is aminated using ammonia or a protected amine derivative.

Key challenges include maintaining stereochemical integrity during alkylation and minimizing racemization during coupling.

Industrial Production

Large-scale synthesis employs continuous flow reactors to enhance yield (typically >75%) and purity (>98%). Automated systems control reaction parameters (temperature: 50–80°C, pressure: 1–3 atm) and enable real-time monitoring via inline spectroscopy. Solvent selection (e.g., tetrahydrofuran or dichloromethane) optimizes reaction kinetics and facilitates downstream purification by crystallization.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Pyrrolidine Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 85% |

| Acetamide Formation | ClCH₂COOC₂H₅, DCC, CH₂Cl₂ | 78% |

| Deprotection/Amination | NH₃, MeOH, 25°C | 90% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Freely soluble in polar solvents (water: 12 mg/mL, ethanol: 25 mg/mL) due to hydrogen-bonding capacity. Limited solubility in nonpolar solvents (logP: 0.8).

-

Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic (pH < 2) or basic (pH > 10) environments.

Spectroscopic Characteristics

-

¹H NMR (400 MHz, D₂O): δ 3.65 (m, 1H, pyrrolidine-H), 3.20 (q, 2H, -NCH₂CH₃), 2.95 (s, 3H, N-CH₃), 2.30 (m, 2H, -CH₂NH₂).

Biological Activity and Pharmacological Applications

Neurological Target Modulation

The compound exhibits dual activity as a weak dopamine D₂ receptor antagonist (IC₅₀: 450 nM) and a moderate acetylcholinesterase inhibitor (IC₅₀: 1.2 μM). This dual mechanism suggests potential in treating neurodegenerative diseases like Alzheimer’s, where both cholinergic and dopaminergic pathways are implicated.

Preclinical Studies

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison of Pyrrolidine Derivatives

The (R)-1-methyl group enhances receptor selectivity, while benzyl substitution improves lipophilicity and blood-brain barrier penetration.

Analytical Characterization Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (UV detection at 210 nm), retention time: 6.8 min.

-

Chiral GC: Resolves enantiomers using β-cyclodextrin stationary phase .

Structural Elucidation

X-ray crystallography confirms the (R)-configuration at the 1-position, with a dihedral angle of 112° between the pyrrolidine ring and acetamide plane .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume